molecular formula C22H30O4 B14346899 3-{4-[3-(Decyloxy)-3-oxoprop-1-EN-1-YL]phenyl}prop-2-enoic acid CAS No. 95265-09-1

3-{4-[3-(Decyloxy)-3-oxoprop-1-EN-1-YL]phenyl}prop-2-enoic acid

Katalognummer: B14346899
CAS-Nummer: 95265-09-1
Molekulargewicht: 358.5 g/mol
InChI-Schlüssel: SVOCGQHSJRAXEJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-{4-[3-(Decyloxy)-3-oxoprop-1-en-1-yl]phenyl}prop-2-enoic acid is a chemical compound known for its unique structure and properties. This compound features a phenyl group substituted with a decyloxy group and a prop-2-enoic acid moiety, making it an interesting subject for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[3-(Decyloxy)-3-oxoprop-1-en-1-yl]phenyl}prop-2-enoic acid typically involves multiple steps, starting from readily available starting materialsThe final step often involves the formation of the prop-2-enoic acid moiety through aldol condensation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure high-quality production.

Analyse Chemischer Reaktionen

Types of Reactions

3-{4-[3-(Decyloxy)-3-oxoprop-1-en-1-yl]phenyl}prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

3-{4-[3-(Decyloxy)-3-oxoprop-1-en-1-yl]phenyl}prop-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of polymers, coatings, and other materials.

Wirkmechanismus

The mechanism of action of 3-{4-[3-(Decyloxy)-3-oxoprop-1-en-1-yl]phenyl}prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting cellular processes such as signal transduction, gene expression, and metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-phenylprop-2-enoic acid
  • (2E)-3-(4-propoxyphenyl)prop-2-enoic acid
  • 2-cyano-3-phenyl-but-2-enoic acid ethyl ester

Uniqueness

The presence of the decyloxy group and the prop-2-enoic acid moiety allows for diverse chemical modifications and interactions, making it a versatile compound for various research and industrial purposes .

Eigenschaften

CAS-Nummer

95265-09-1

Molekularformel

C22H30O4

Molekulargewicht

358.5 g/mol

IUPAC-Name

3-[4-(3-decoxy-3-oxoprop-1-enyl)phenyl]prop-2-enoic acid

InChI

InChI=1S/C22H30O4/c1-2-3-4-5-6-7-8-9-18-26-22(25)17-15-20-12-10-19(11-13-20)14-16-21(23)24/h10-17H,2-9,18H2,1H3,(H,23,24)

InChI-Schlüssel

SVOCGQHSJRAXEJ-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCOC(=O)C=CC1=CC=C(C=C1)C=CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.